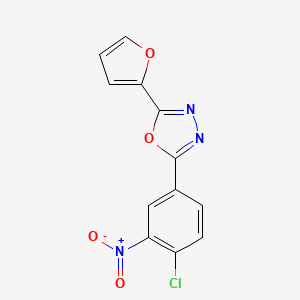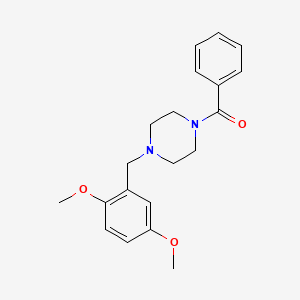![molecular formula C13H13N3O B5798957 1-(2,9-dimethyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone](/img/structure/B5798957.png)
1-(2,9-dimethyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,9-dimethyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone, also known as DMIBEE, is a chemical compound that has been studied for its potential applications in various scientific fields. DMIBEE is a heterocyclic compound that contains both imidazole and benzimidazole rings, and its synthesis method involves the reaction of 2,9-dimethylimidazo[1,2-a]benzimidazole with acetyl chloride. In
作用機序
The mechanism of action of 1-(2,9-dimethyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone is not fully understood, but it is thought to involve the modulation of various signaling pathways and receptors in the cell. In cancer cells, 1-(2,9-dimethyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone has been shown to induce apoptosis by activating the caspase cascade and inhibiting the NF-κB pathway. In neuronal cells, 1-(2,9-dimethyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone has been shown to modulate the activity of GABA receptors by binding to the benzodiazepine site.
Biochemical and Physiological Effects:
1-(2,9-dimethyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone has been shown to have various biochemical and physiological effects, depending on the cell type and experimental conditions. In cancer cells, 1-(2,9-dimethyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone has been found to inhibit cell proliferation, induce apoptosis, and inhibit the expression of various oncogenes and cytokines. In neuronal cells, 1-(2,9-dimethyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone has been shown to enhance the activity of GABA receptors, leading to increased neuronal inhibition and reduced excitability.
実験室実験の利点と制限
1-(2,9-dimethyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone has several advantages for lab experiments, including its high potency, selectivity, and ease of synthesis. However, its limitations include its low solubility in water and its potential toxicity at high concentrations. Therefore, careful optimization of experimental conditions and dosages is necessary to ensure accurate and reliable results.
将来の方向性
There are several future directions for research on 1-(2,9-dimethyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone, including the development of new synthetic methods, the exploration of its potential applications in other scientific fields, and the elucidation of its mechanism of action at the molecular level. Additionally, the development of 1-(2,9-dimethyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone derivatives with improved solubility and bioavailability may lead to the development of new therapeutic agents for various diseases.
合成法
The synthesis of 1-(2,9-dimethyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone involves the reaction of 2,9-dimethylimidazo[1,2-a]benzimidazole with acetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to form 1-(2,9-dimethyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone. The yield of 1-(2,9-dimethyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone can be improved by using a polar solvent such as dimethylformamide or dimethyl sulfoxide.
科学的研究の応用
1-(2,9-dimethyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone has been studied for its potential applications in various scientific fields, including cancer research, antimicrobial research, and neuroscience research. In cancer research, 1-(2,9-dimethyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In antimicrobial research, 1-(2,9-dimethyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone has been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents. In neuroscience research, 1-(2,9-dimethyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone has been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability.
特性
IUPAC Name |
1-(2,4-dimethylimidazo[1,2-a]benzimidazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-8-12(9(2)17)16-11-7-5-4-6-10(11)15(3)13(16)14-8/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMMPTPILSUWAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=CC=CC=C3N(C2=N1)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,9-dimethyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-ethyl-N-{2-[4-(2-ethylbutanoyl)-1-piperazinyl]ethyl}butanamide](/img/structure/B5798879.png)

![4-[(2,3-dimethoxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5798899.png)




![2-(4-isopropoxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5798927.png)
![4-methoxy-N'-{[(2-phenyl-4-quinolinyl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B5798936.png)

![3,4-dimethoxy-N'-[(4-methoxy-3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5798964.png)

![1-[(4-methyl-1-piperidinyl)acetyl]-4-phenylpiperazine](/img/structure/B5798969.png)
![2-{[(4-benzyl-1-piperazinyl)imino]methyl}phenol](/img/structure/B5798983.png)